Welcome to the BenchChem Online Store!
molecular formula C11H17NO3 B8809773 Trans-4-(2-oxo-pyrrolidin-1-yl)cyclohexanecarboxylic acid CAS No. 820232-38-0

Trans-4-(2-oxo-pyrrolidin-1-yl)cyclohexanecarboxylic acid

Cat. No. B8809773
M. Wt: 211.26 g/mol
InChI Key: DCBNBDWNIQBLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07439368B2

Procedure details

4-(2-Pyrrolidon-1-yl)benzoic acid (20 g, 0.097 mol), 5% rhodium-carbon catalyst (6.89 g, 1.5% mol) and methanol (200 mL) are charged in an autoclave (300 mL) and stirred at room temperature for 24 hours under hydrogen pressure (9 atm, conversion rate >99%, cis:trans=75:25). The reaction solution is concentrated to 100 ml, and adjusted to pH 2 with conc. hydrochloric acid (11 g), followed by extraction with chloroform (100 mL) (×3). The organic layers are combined, washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate, and the insoluble materials are removed by filtration. The resultant solution is evaporated to remove the solvent under reduced pressure. To the residue is added toluene and the precipitated crystals are collected by filtration, air-dried at 50° C. overnight to give 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylic acid (19.3 g, 93.7%, cis:trans=65:35).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6]>[C].[Rh].CO>[N:1]1([CH:7]2[CH2:8][CH2:9][CH:10]([C:11]([OH:13])=[O:12])[CH2:14][CH2:15]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1(C(CCC1)=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
6.89 g
Type
catalyst
Smiles
[C].[Rh]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours under hydrogen pressure (9 atm, conversion rate >99%, cis:trans=75:25)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated to 100 ml
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform (100 mL) (×3)
WASH
Type
WASH
Details
washed with saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the insoluble materials are removed by filtration
CUSTOM
Type
CUSTOM
Details
The resultant solution is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added toluene
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(C(CCC1)=O)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 93.7%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.